

A Comparative Toxicological Profile of Dipropylene Glycol Methyl Ether (DPGME) Isomers

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Compound of Interest

Compound Name: 1-(2-Methoxypropoxy)-2-propanol

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A comprehensive guide for researchers, scientists, and drug development professionals on the toxicological properties of Dipropylene Glycol Methyl Ether (DPGME) isomers, summarizing available data and outlining experimental methodologies.

Dipropylene glycol methyl ether (DPGME) is a widely used solvent in a variety of industrial and commercial applications. Commercially available DPGME is a mixture of four structural isomers. Understanding the toxicological profile of these isomers is crucial for risk assessment and ensuring safe handling and use. This guide provides a comparative overview of the available toxicity data for the DPGME isomer mixture and discusses the challenges in assessing the toxicity of the individual isomers.

Isomer Identification

Commercial DPGME is composed of the following four isomers:

Isomer Name	CAS Number	Molecular Formula
1-(2-methoxy-1-methylethoxy)-2-propanol	20324-32-7	C ₇ H ₁₆ O ₃
2-(2-methoxy-1-methylethoxy)-1-propanol	Not assigned	C ₇ H ₁₆ O ₃
1-(2-methoxy-2-methylethoxy)-2-propanol	Not assigned	C ₇ H ₁₆ O ₃
2-(2-methoxy-2-methylethoxy)-1-propanol	Not assigned	C ₇ H ₁₆ O ₃

It is important to note that the individual isomers are not typically isolated or produced commercially, and as a result, the vast majority of toxicological data available pertains to the isomer mixture.^{[1][2]}

Comparative Toxicity Data of Commercial DPGME Mixture

The commercial mixture of DPGME isomers has undergone extensive toxicological evaluation and is generally considered to have low acute and chronic toxicity.^{[1][3]} The available quantitative data from various studies are summarized in the tables below.

Acute Toxicity of DPGME Isomer Mixture

Route of Exposure	Species	Test	Value	Reference
Oral	Rat	LD50	5180-5400 mg/kg bw	OECD SIDS[1][3]
Oral	Dog	LD50	7500 mg/kg bw	OECD SIDS[1][3]
Dermal	Rabbit	LD50	9500 to >19000 mg/kg bw	OECD SIDS[1][3]
Inhalation	Rat	LC50 (4 hours)	>500 ppm (no lethality observed)	OECD SIDS[1][3]

Repeated Dose Toxicity of DPGME Isomer Mixture

Duration	Route of Exposure	Species	NOAEL (No Observed Adverse Effect Level)	Effects Observed at Higher Doses	Reference
13 weeks	Inhalation	Rat, Rabbit	200 ppm	Central nervous system depression, adaptive liver changes	Landry & Yano, 1984
4 weeks	Oral (gavage)	Rat	200 mg/kg/day	Salivation, adaptive liver changes at 1000 mg/kg/day	OECD SIDS[3]
90 days	Inhalation	Rat, Mouse, Rabbit, Guinea Pig, Monkey	>50 ppm to 200 ppm	Central nervous system depression, adaptive liver changes at 300-400 ppm	OECD SIDS[1][3]

Developmental and Reproductive Toxicity

Studies conducted on the DPGME isomer mixture have not shown it to be teratogenic (causing birth defects) or to have adverse effects on reproduction.[1][3] Notably, while the beta-isomer of the related compound propylene glycol methyl ether (PGME) is a known developmental toxicant, it is considered unlikely to be a significant metabolite of DPGME.[3]

Experimental Protocols

The toxicological data presented above are derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-

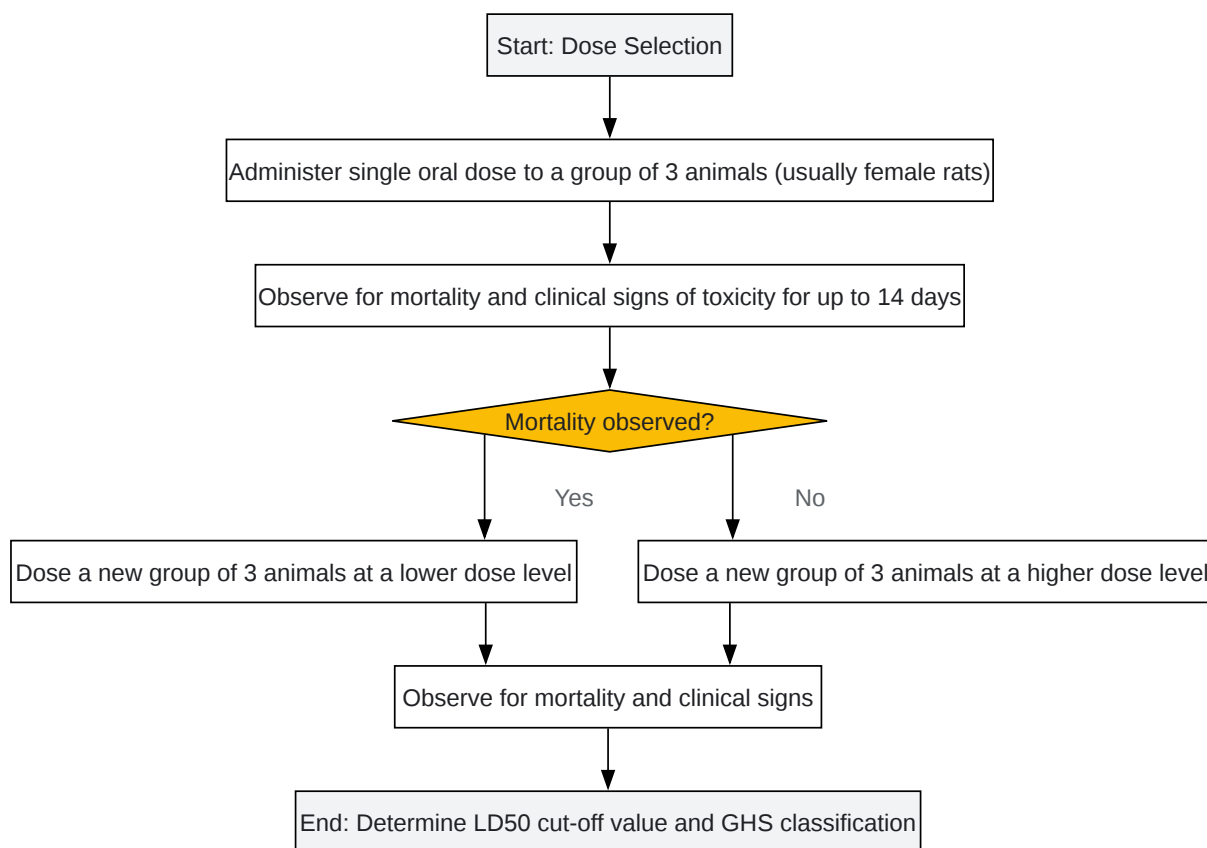
operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety data.

Acute Oral Toxicity Testing (Based on OECD Guideline 423)

A common method for determining the acute oral toxicity of a chemical is the Acute Toxic Class Method.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Experimental Workflow:



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Acute Oral Toxicity Testing Workflow

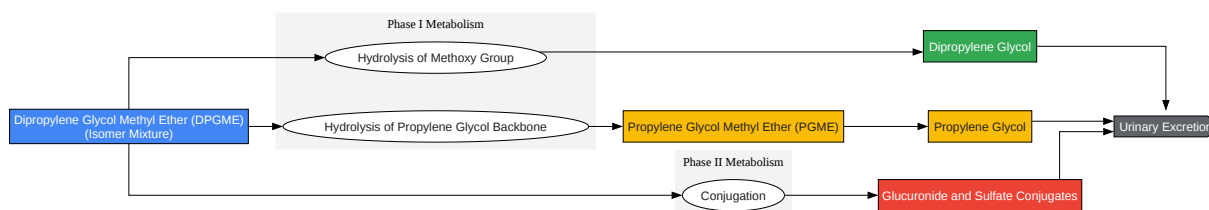
Methodology:

- Animal Selection: Healthy, young adult rodents (commonly rats) of a single sex (typically females, as they are often more sensitive) are used.

- **Dose Administration:** The test substance is administered in a single dose by gavage. The volume administered should be minimized.
- **Observation Period:** Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention given during the first 4 hours. Observations continue daily for a total of 14 days.
- **Clinical Observations:** Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects, and somatomotor activity and behavior patterns.
- **Body Weight:** Animals are weighed before dosing and at least weekly thereafter.
- **Pathology:** All animals (including those that die during the test and those euthanized at the end) are subjected to a gross necropsy.

Metabolic Pathways of DPGME

The metabolism of DPGME has been studied in rats. The primary metabolic pathways involve conjugation and hydrolysis, leading to the formation of more water-soluble compounds that can be readily excreted.



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Metabolic Pathways of DPGME

The major metabolic routes for the DPGME isomer mixture include:

- **Conjugation:** The parent DPGME molecules can be directly conjugated with glucuronic acid or sulfate to form water-soluble conjugates that are then excreted in the urine.[3]
- **Hydrolysis of the Methoxy Group:** The methoxy group can be cleaved to form dipropylene glycol.[3]
- **Hydrolysis of the Propylene Glycol Backbone:** The ether linkage in the propylene glycol backbone can be hydrolyzed to form propylene glycol methyl ether (PGME) and propylene glycol.[3]

Conclusion

The available toxicological data for the commercial mixture of dipropylene glycol methyl ether isomers indicate a low order of toxicity across various routes of exposure and endpoints. The primary effects observed at high concentrations are mild and reversible central nervous system depression and adaptive liver changes. There is no evidence to suggest that the DPGME mixture is a developmental or reproductive toxicant.

A significant data gap exists concerning the comparative toxicity of the four individual DPGME isomers. As these isomers are not commercially separated, research on their individual toxicological profiles is limited. Future research focusing on the synthesis and toxicological evaluation of the individual isomers would provide a more complete understanding of the structure-activity relationship and contribute to a more refined risk assessment of DPGME. Researchers should be aware of this data gap when designing studies and interpreting results related to DPGME exposure.

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